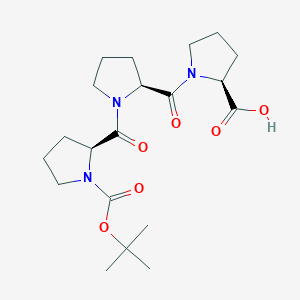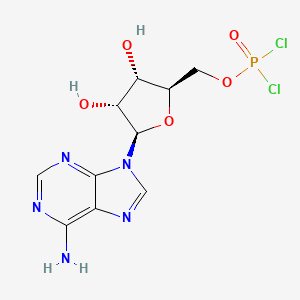
5'-O-(Dichlorophosphoryl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Dichlorophosphoryl)adenosine is a modified nucleoside derivative of adenosine, where the 5’-hydroxyl group of adenosine is substituted with a dichlorophosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dichlorophosphoryl)adenosine typically involves the reaction of adenosine with dichlorophosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphoryl group. The general reaction scheme is as follows: [ \text{Adenosine} + \text{Dichlorophosphoryl chloride} \rightarrow \text{5’-O-(Dichlorophosphoryl)adenosine} ]
Industrial Production Methods
While specific industrial production methods for 5’-O-(Dichlorophosphoryl)adenosine are not well-documented, the general principles of large-scale nucleoside modification can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(Dichlorophosphoryl)adenosine can undergo various chemical reactions, including:
Hydrolysis: The dichlorophosphoryl group can be hydrolyzed to yield adenosine and dichlorophosphoric acid.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents, often under mild heating.
Major Products
Hydrolysis: Adenosine and dichlorophosphoric acid.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-O-(Dichlorophosphoryl)adenosine has several applications in scientific research:
Biochemistry: Used as a probe to study enzyme mechanisms involving nucleosides.
Pharmacology: Investigated for its potential as an antiviral or anticancer agent.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene regulation studies.
Mécanisme D'action
The mechanism of action of 5’-O-(Dichlorophosphoryl)adenosine involves its interaction with specific enzymes and receptors. The dichlorophosphoryl group can act as a leaving group, facilitating the formation of covalent bonds with target proteins or nucleic acids. This can inhibit enzyme activity or alter nucleic acid function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-Monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+).
Uniqueness
5’-O-(Dichlorophosphoryl)adenosine is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical reactivity and potential biological activity compared to other adenosine derivatives.
Propriétés
Numéro CAS |
34051-17-7 |
|---|---|
Formule moléculaire |
C10H12Cl2N5O5P |
Poids moléculaire |
384.11 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dichlorophosphoryloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12Cl2N5O5P/c11-23(12,20)21-1-4-6(18)7(19)10(22-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10,18-19H,1H2,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
CXFQFFBLOSCANA-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(Cl)Cl)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(Cl)Cl)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

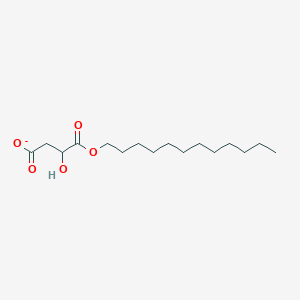
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
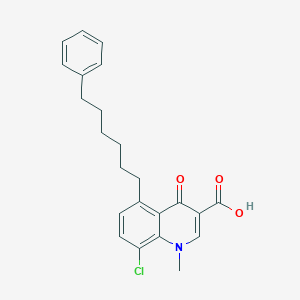

![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
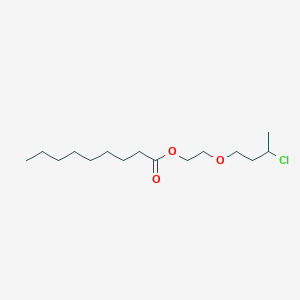

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
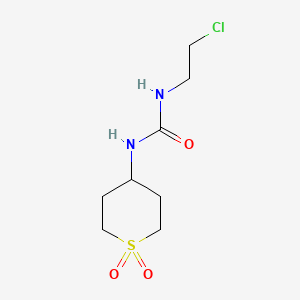
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
